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Compound of Interest

Compound Name: Pulvomycin

Cat. No.: B1230896

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pulvomycin is a naturally occurring antibiotic belonging to the macrolide class, first
isolated from Streptomyces species. It exhibits a unique mechanism of action by inhibiting
bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu). This
technical guide provides a comprehensive overview of the chemical structure of Pulvomycin,
the experimental methodologies employed in its structure elucidation, and its biochemical
mode of action. Detailed data is presented in tabular format for clarity, and key processes are
visualized using logical diagrams to facilitate understanding for research and development
purposes.

Chemical Identity and Physicochemical Properties

Pulvomycin, also known as Labilomycin, is a complex polyketide.[1][2] Its core structure is
characterized by a prominent 22-membered macrocyclic lactone ring.[1][3] Several analogues,
including Pulvomycin A, B, C, and D, have been isolated and characterized, with slight
variations in their structures.[1][4][5] The fundamental chemical and physical properties of
Pulvomycin are summarized below.
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Property Data Reference
Molecular Formula C47H66013 [6][7]
Molecular Weight 839.0 g/mol [7]

Exact Mass 838.45034216 Da [7]

(4E,72,92,11Z,15Z,17E,197)-2
2-((6E,8E,10E)-3,12-
dihydroxy-13-
(((2R,3R,4S,5R,6R)-4-hydroxy-
3,5-dimethoxy-6-

IUPAC Name methyltetrahydro-2H-pyran-2- 6]
yl)oxy)-4-methyl-5-
oxotetradeca-6,8,10-trien-2-
yI)-6,14-dihydroxy-5,8,12-
trimethyloxacyclodocosa-
4,7,9,11,15,17,19-heptaene-

2,13-dione
Synonyms Labilomycin, Antibiotic 1063Z [2][6][8]
CAS Number 11006-66-9 [6][9]
Class Macrolide, Polyketide [21[7]

Elucidation of the Chemical Structure

The complex structure of Pulvomycin was determined through a combination of advanced
spectroscopic techniques, chemical degradation, and total synthesis. The absolute and relative
configurations were conclusively established through X-ray crystallography of its biological
complex.

Spectroscopic Analysis

The planar structure of the 22-membered macrocyclic lactone and its side chains were
primarily elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]
[10]
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» Nuclear Magnetic Resonance (NMR): 1D (*H and *3C) and 2D (COSY, HMQC, HMBC) NMR
spectroscopy were instrumental in establishing the carbon skeleton and the connectivity of
protons and carbons. The presence of multiple triene units was a key feature identified
through these analyses.[1]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HRFAB-
MS, was used to determine the precise molecular formula of Pulvomycin and its analogues.

[3]

e UV Spectroscopy: The conjugated polyene systems within the Pulvomycin structure give
rise to characteristic UV absorption maxima. For instance, Pulvomycin D, which contains a
tetraenone chromophore, displays a Amax at 314 nm.[3]

Stereochemistry Determination

Determining the complex stereochemistry of Pulvomycin's multiple chiral centers required
specialized chemical and analytical methods.

» Modified Mosher's Method: This chemical derivatization technique was employed to
determine the absolute configuration of stereogenic centers within the acyclic portions of the
molecule.[4][10]

 Kishi's Bidentate Chiral Solvent NMR Spectroscopy: This method was used to assign the
stereochemistry of other chiral centers within the structure.[4][10]

o X-ray Crystallography: The definitive proof for the relative and absolute configuration of
Pulvomycin A was provided by an X-ray crystal structure analysis of its complex with
Thermus thermophilus elongation factor Tu (EF-Tu).[3] This technique provided a three-
dimensional model of how the molecule is folded and oriented in space when bound to its
biological target.

Total Synthesis

The total synthesis of Pulvomycin D, first reported in 2021, served as the ultimate confirmation
of its assigned structure.[1][11] This synthetic route also provided a framework for producing
analogues for structure-activity relationship (SAR) studies.
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Experimental Protocols:

e Yamaguchi Esterification: This protocol was used to attach the C1-C7 fragment to the main
skeleton of the molecule, a crucial step in assembling the 40-carbon backbone.[1][12] The
reaction typically involves using 2,4,6-trichlorobenzoyl chloride in the presence of DMAP (4-
dimethylaminopyridine) to form the ester linkage under mild conditions.[11]

 Intramolecular Heck Reaction: Ring closure to form the 22-membered lactone ring was
achieved via a late-stage intramolecular Heck reaction.[1][11] This palladium-catalyzed
carbon-carbon bond formation is a powerful tool for constructing large macrocyclic
structures.

e Peterson Elimination: A syn-stereospecific Peterson elimination was utilized in the final
stages of the synthesis to form a key olefin at the C26-C27 position, concurrently with the
removal of silyl protecting groups.[1][11]
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Structure Elucidation Workflow for Pulvomycin
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Workflow for the structure elucidation of Pulvomycin.
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Biosynthesis and Mechanism of Action
Biosynthetic Pathway

Genomic analysis of the producing Streptomyces strain revealed the biosynthetic gene cluster
for Pulvomycin.[4][5] This analysis led to the proposal of a trans-acyltransferase polyketide
biosynthetic pathway. This pathway involves the sequential condensation of small carboxylic
acid units to build the complex carbon backbone of the molecule, a common strategy for
macrolide biosynthesis in bacteria.
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Proposed Biosynthesis of Pulvomycin
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Simplified diagram of the proposed biosynthetic pathway.
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Mechanism of Action: Inhibition of Protein Synthesis

Pulvomycin's antibacterial activity stems from its ability to inhibit protein biosynthesis at the
elongation stage.[8] It specifically targets the bacterial elongation factor Tu (EF-Tu), a GTP-
binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism involves the following key steps:
e Binding to EF-Tu: Pulvomycin binds to the EF-Tu protein.

» Prevention of Ternary Complex Formation: This binding event prevents the formation of the
crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[2][6][8]

« Inhibition of Elongation: By blocking the formation of this complex, Pulvomycin effectively
halts the delivery of new amino acids to the growing polypeptide chain at the ribosome,

thereby arresting protein synthesis.[8]
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Mechanism of action of Pulvomycin on EF-Tu.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1230896?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/364475/
https://www.benchchem.com/product/b1230896?utm_src=pdf-body
https://card.mcmaster.ca/ontology/36725
https://www.medkoo.com/products/24699
https://pubmed.ncbi.nlm.nih.gov/364475/
https://www.benchchem.com/product/b1230896?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/364475/
https://www.benchchem.com/product/b1230896?utm_src=pdf-body-img
https://www.benchchem.com/product/b1230896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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